Chlorowodorek lupaniny [Polish]
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Overview
Description
Chlorowodorek lupaniny, known in English as lupanine hydrochloride, is a quinolizidine alkaloid derived from plants of the genus Lupinus
Preparation Methods
Synthetic Routes and Reaction Conditions
Lupanine hydrochloride can be synthesized through several methods. One common approach involves the extraction of lupanine from lupin seeds, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification steps like crystallization or chromatography.
Industrial Production Methods
Industrial production of lupanine hydrochloride often involves large-scale extraction from lupin seeds. The seeds are first debittered to remove unwanted alkaloids, and then lupanine is isolated using solvent extraction techniques. The isolated lupanine is then converted to its hydrochloride form through a reaction with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Lupanine hydrochloride undergoes various chemical reactions, including:
Oxidation: Lupanine can be oxidized to produce lupanine N-oxide.
Reduction: Reduction of lupanine can yield dihydrolupanine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the quinolizidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Lupanine N-oxide
Reduction: Dihydrolupanine
Substitution: Various N-substituted lupanine derivatives
Scientific Research Applications
Lupanine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other quinolizidine alkaloids.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of biopesticides and other agricultural products.
Mechanism of Action
The mechanism of action of lupanine hydrochloride involves its interaction with various molecular targets. It is known to modulate neurotransmitter release and receptor activity, which contributes to its analgesic and anti-inflammatory effects. Additionally, lupanine hydrochloride can inhibit certain enzymes, further influencing its biological activity.
Comparison with Similar Compounds
Lupanine hydrochloride is part of a larger family of quinolizidine alkaloids. Similar compounds include:
Sparteine: Another quinolizidine alkaloid with similar biological activities.
Lupinine: A related compound with distinct pharmacological properties.
Cytisine: Known for its use in smoking cessation therapies.
Lupanine hydrochloride is unique due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1025-39-4 |
---|---|
Molecular Formula |
C15H25ClN2O |
Molecular Weight |
284.82 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h11-14H,1-10H2;1H/t11-,12-,13-,14+;/m0./s1 |
InChI Key |
BQPGCISNGAWUMO-YXCQRQMQSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.Cl |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl |
Origin of Product |
United States |
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